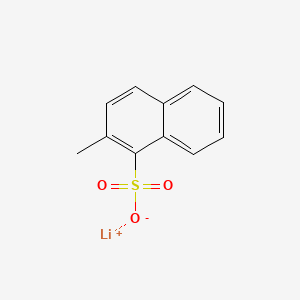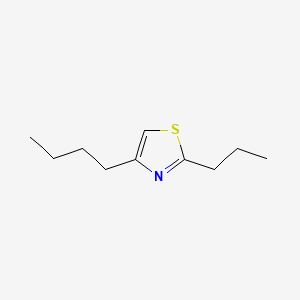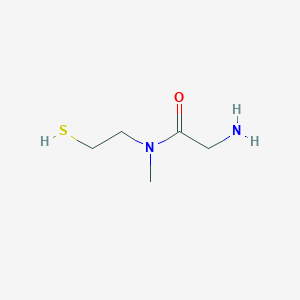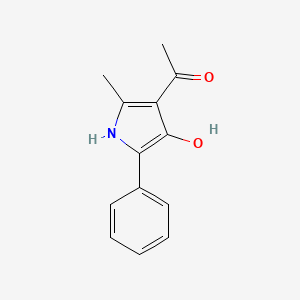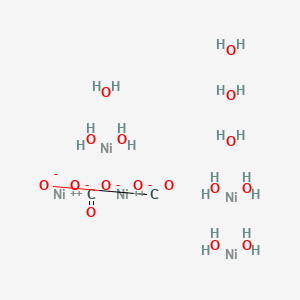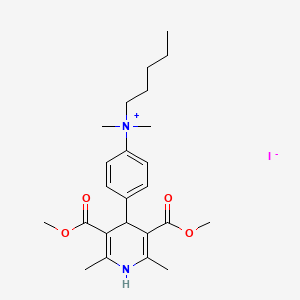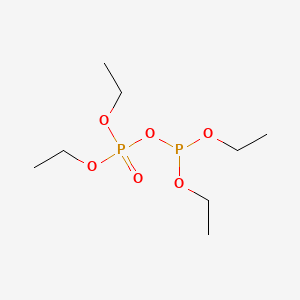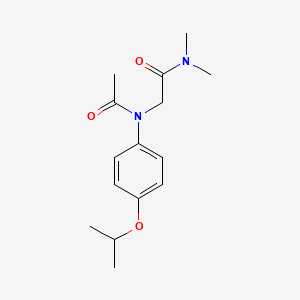![molecular formula C12H30N2O3Si B13784007 1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- CAS No. 99740-25-7](/img/structure/B13784007.png)
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- is an organosilicon compound with the molecular formula C12H30N2O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- can be synthesized through a series of organic synthesis steps. One common method involves the reaction of 3-aminopropyltriethoxysilane with 1,3-dibromopropane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where the triethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include siloxanes, amines, and other organosilicon compounds. These products have diverse applications in materials science and industrial chemistry .
Applications De Recherche Scientifique
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials, enhancing the properties of composites.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is used in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of adhesives, sealants, and coatings, providing enhanced adhesion and durability
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the triethoxysilyl group, followed by condensation reactions that result in the formation of siloxane bonds. These bonds enhance the adhesion and compatibility between different materials, making the compound an effective coupling agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the additional amine group.
N-Propyl-1,3-propanediamine: Contains a propyl group instead of the triethoxysilyl group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in function but has methoxy groups instead of ethoxy groups
Uniqueness
1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]- is unique due to its dual functionality, combining the properties of an amine and a silane. This allows it to act as an effective coupling agent, enhancing the adhesion and compatibility between organic and inorganic materials. Its versatility makes it valuable in various applications, from materials science to biotechnology .
Propriétés
Numéro CAS |
99740-25-7 |
|---|---|
Formule moléculaire |
C12H30N2O3Si |
Poids moléculaire |
278.46 g/mol |
Nom IUPAC |
N'-(3-triethoxysilylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H30N2O3Si/c1-4-15-18(16-5-2,17-6-3)12-8-11-14-10-7-9-13/h14H,4-13H2,1-3H3 |
Clé InChI |
IKIPVSDFJVKSLQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNCCCN)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
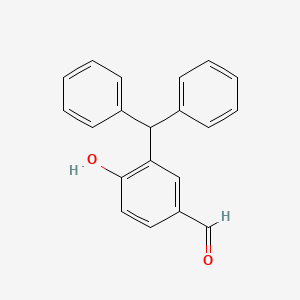
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
